N'-[2-(pyridin-4-yl)quinoline-4-carbonyl]benzohydrazide
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Overview
Description
N’-[2-(pyridin-4-yl)quinoline-4-carbonyl]benzohydrazide is a complex organic compound that features a quinoline and pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(pyridin-4-yl)quinoline-4-carbonyl]benzohydrazide typically involves the reaction of 2-(pyridin-4-yl)quinoline-4-carboxylic acid with benzohydrazide. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and green chemistry principles, such as solvent-free conditions or the use of ionic liquids, can also be employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N’-[2-(pyridin-4-yl)quinoline-4-carbonyl]benzohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and quinoline rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products
The major products formed from these reactions include various quinoline and pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
N’-[2-(pyridin-4-yl)quinoline-4-carbonyl]benzohydrazide has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential antibacterial and antifungal activities.
Medicine: Explored as a potential anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of N’-[2-(pyridin-4-yl)quinoline-4-carbonyl]benzohydrazide involves its interaction with specific molecular targets. In medicinal applications, the compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also inhibit specific enzymes involved in bacterial cell wall synthesis, making it an effective antibacterial agent .
Comparison with Similar Compounds
Similar Compounds
2-(pyridin-4-yl)quinoline-4-carboxylic acid: A precursor in the synthesis of N’-[2-(pyridin-4-yl)quinoline-4-carbonyl]benzohydrazide.
Quinoline N-oxide: An oxidized derivative with different chemical properties.
Benzohydrazide: A simpler hydrazide compound used in various synthetic applications.
Uniqueness
N’-[2-(pyridin-4-yl)quinoline-4-carbonyl]benzohydrazide is unique due to its dual functionality, combining the properties of both quinoline and pyridine rings.
Properties
Molecular Formula |
C22H16N4O2 |
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Molecular Weight |
368.4 g/mol |
IUPAC Name |
N'-benzoyl-2-pyridin-4-ylquinoline-4-carbohydrazide |
InChI |
InChI=1S/C22H16N4O2/c27-21(16-6-2-1-3-7-16)25-26-22(28)18-14-20(15-10-12-23-13-11-15)24-19-9-5-4-8-17(18)19/h1-14H,(H,25,27)(H,26,28) |
InChI Key |
TXZSJBTWMHUAEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4 |
Origin of Product |
United States |
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